molecular formula C13H26N2O4S B7587016 (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

货号 B7587016
分子量: 306.42 g/mol
InChI 键: IAPDBONEKCUEPZ-JQWIXIFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a chiral compound with the molecular formula C14H27N2O3S and a molecular weight of 309.45 g/mol. This compound is also known as rufinamide and is used as an antiepileptic drug.

作用机制

The exact mechanism of action of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is not fully understood. However, it is believed to work by blocking the activity of sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures. Rufinamide has been shown to selectively bind to the sodium channel subtype Nav1.3, which is highly expressed in the brain regions that are involved in the generation of seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a range of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, which is thought to contribute to its antiepileptic properties. In addition, rufinamide has been shown to reduce glutamate release, which may also contribute to its antiepileptic effects. Other physiological effects of rufinamide include the modulation of voltage-gated calcium channels and the inhibition of carbonic anhydrase.

实验室实验的优点和局限性

One of the main advantages of using (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid in lab experiments is its high selectivity for Nav1.3 sodium channels. This makes it a useful tool for studying the role of these channels in the generation of seizures and other neurological disorders. However, one limitation of using rufinamide in lab experiments is its relatively low potency compared to other antiepileptic drugs. This means that higher concentrations of the drug may be required to achieve the desired effects.

未来方向

There are several future directions for the study of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid. One area of research is the development of more potent analogs of rufinamide that could be used in the treatment of epilepsy and other neurological disorders. Another area of research is the investigation of the potential use of rufinamide in the treatment of other disorders such as neuropathic pain and bipolar disorder. Finally, there is a need for further studies to elucidate the exact mechanism of action of rufinamide and to identify new targets for the development of novel antiepileptic drugs.

合成方法

The synthesis of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid involves the reaction of cyclohexylmethylamine with methyl 3-methylpent-2-en-1-oate in the presence of sodium hydride. The resulting intermediate is then treated with chlorosulfonic acid and ammonium hydroxide to obtain the final product.

科学研究应用

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid has been extensively studied for its antiepileptic properties. It has been found to be effective in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy that is difficult to manage with conventional antiepileptic drugs. In addition, rufinamide has also been investigated for its potential use in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder.

属性

IUPAC Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-4-10(2)12(13(16)17)14-20(18,19)15(3)11-8-6-5-7-9-11/h10-12,14H,4-9H2,1-3H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDBONEKCUEPZ-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。